1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione 1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione
Brand Name: Vulcanchem
CAS No.:
VCID: VC16706221
InChI: InChI=1S/C13H9F3O4S/c1-6-2-3-9-7(4-6)8-5-10(13(14,15)16)21(18,19)11(8)12(17)20-9/h2-4,10H,5H2,1H3
SMILES:
Molecular Formula: C13H9F3O4S
Molecular Weight: 318.27 g/mol

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione

CAS No.:

Cat. No.: VC16706221

Molecular Formula: C13H9F3O4S

Molecular Weight: 318.27 g/mol

* For research use only. Not for human or veterinary use.

1,2-Dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione -

Specification

Molecular Formula C13H9F3O4S
Molecular Weight 318.27 g/mol
IUPAC Name 8-methyl-3,3-dioxo-2-(trifluoromethyl)-1,2-dihydrothieno[2,3-c]chromen-4-one
Standard InChI InChI=1S/C13H9F3O4S/c1-6-2-3-9-7(4-6)8-5-10(13(14,15)16)21(18,19)11(8)12(17)20-9/h2-4,10H,5H2,1H3
Standard InChI Key SQUPJQTULPREFC-UHFFFAOYSA-N
Canonical SMILES CC1=CC2=C(C=C1)OC(=O)C3=C2CC(S3(=O)=O)C(F)(F)F

Introduction

Structural and Molecular Characterization

The compound’s core structure comprises a fused thiophene (a five-membered ring containing sulfur) and chromene (a benzopyran derivative) system, with additional substituents including a methyl group at position 8, a trifluoromethyl group at position 2, and three ketone oxygen atoms at positions 3, 3, and 4. The planar aromatic system facilitates π-π stacking interactions, while the trifluoromethyl group introduces steric bulk and electron-withdrawing effects, altering solubility and reactivity .

Physicochemical Properties

Key properties include:

PropertyValue
Molecular FormulaC13H9F3O4S\text{C}_{13}\text{H}_{9}\text{F}_{3}\text{O}_{4}\text{S}
Molecular Weight318.27 g/mol
Calculated LogP (CLogP)~4.2 (estimated)
Topological Polar Surface Area76.04 Ų
Hydrogen Bond Donors0
Hydrogen Bond Acceptors6

The absence of hydrogen bond donors and moderate polar surface area suggest limited aqueous solubility, a common trait in lipophilic heterocycles . The trifluoromethyl group enhances lipid bilayer permeability, a critical factor for potential drug candidates .

Synthesis Methodologies

Synthesis of 1,2-dihydro-8-methyl-2-trifluoromethyl-4H-thieno-[2,3-C]-chromene-3,3,4-trione typically involves sequential functionalization of a preassembled thieno-chromene scaffold. While explicit details are proprietary, analogous routes for related compounds provide insight .

Multi-Component Reaction Strategies

A plausible pathway involves:

  • Formation of the Chromene Core: Condensation of 2-hydroxy-1,4-naphthoquinone with methyl-substituted acrylate derivatives under basic conditions .

  • Thiophene Annulation: Cyclization via sulfur incorporation using Lawesson’s reagent or phosphorus pentasulfide.

  • Trifluoromethylation: Electrophilic trifluoromethylation using hypervalent iodine reagents such as Togni’s reagent (CF3SO2O\text{CF}_{3}\text{SO}_{2}\text{O}) or Umemoto’s reagent (C6F5CF3\text{C}_{6}\text{F}_{5}\text{CF}_{3}) .

Key challenges include regioselectivity during cyclization and minimizing side reactions from the highly reactive trifluoromethyl group .

Chemical Reactivity and Functional Transformations

The compound’s reactivity is dominated by its ketone groups, aromatic system, and trifluoromethyl substituent:

Nucleophilic Aromatic Substitution

Electron-deficient positions on the chromene ring undergo substitution with amines or alkoxides, enabling derivatization. For example, the ketone at position 4 may participate in condensation reactions to form hydrazones or semicarbazones .

Oxidation-Reduction Behavior

The conjugated enone system is susceptible to reduction via catalytic hydrogenation or borohydride reagents, yielding dihydro derivatives. Conversely, oxidation with peroxides could epoxidize double bonds, though steric hindrance from the trifluoromethyl group may limit this .

Environmental and Regulatory Considerations

As a research-grade chemical, handling protocols must adhere to EPA guidelines for hazardous waste disposal (40 CFR Part 262) . Key precautions include:

  • Storage in inert atmospheres to prevent degradation.

  • Use of personal protective equipment (PPE) to avoid dermal exposure.

  • Neutralization of waste streams containing ketones or fluorinated byproducts .

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